2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound with a molecular formula of C17H20N2O4S This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a benzamide moiety substituted with methoxy groups
Preparation Methods
The synthesis of 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-ethyl-5-methylthiophene-3-carboxylic acid.
Formation of Acid Chlorides: Both acids are converted to their respective acid chlorides using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amide Bond Formation: The acid chlorides are then reacted with an amine, such as 2-amino-4-ethyl-5-methylthiophene, in the presence of a base like triethylamine (TEA) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce other functional groups.
Scientific Research Applications
2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can be compared with other similar compounds, such as:
2,3-Dimethoxybenzamide: This compound shares the benzamide moiety but lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
3-Acetoxy-2-methylbenzamide: Similar to the target compound but with different substituents on the benzamide moiety, affecting its biological activity and chemical properties.
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-13-9(2)24-17(14(13)15(18)20)19-16(21)10-6-11(22-3)8-12(7-10)23-4/h6-8H,5H2,1-4H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXKMMMDDQCHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.